3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYLBORONIC ACID
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra exhibit distinct signals:
- Aromatic protons : Multiplet at δ 7.5–8.1 ppm (4H, phenyl ring)
- Oxadiazole methyl : Singlet at δ 2.6 ppm (3H, –CH₃)
- Boronic acid hydroxyls : Broad singlet at δ 5.8–6.2 ppm (2H, –B(OH)₂)
¹³C NMR assignments include:
Infrared (IR) Spectroscopy
Key vibrational modes:
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows:
- Molecular ion : m/z 204.0 [M+H]⁺
- Fragments : m/z 187.0 (loss of –OH), 159.1 (oxadiazole ring cleavage)
Table 2: Spectroscopic signatures
| Technique | Key Peaks | Functional Group Assignment | Source |
|---|---|---|---|
| ¹H NMR | δ 2.6 ppm (s) | –CH₃ (oxadiazole) | |
| IR | 1340 cm⁻¹ | B–O stretch | |
| MS | m/z 204.0 | [M+H]⁺ |
Computational Chemistry Insights
Topological Polar Surface Area (TPSA)
TPSA calculations (72.4 Ų) indicate moderate polarity, driven by the boronic acid (–B(OH)₂, TPSA contribution: 40.5 Ų) and oxadiazole (N/O atoms: 31.9 Ų). This property suggests limited blood-brain barrier permeability but favorable aqueous solubility.
Partition Coefficient (LogP)
The computed LogP of 1.2 (±0.3) reflects balanced lipophilicity, attributable to the hydrophobic methyl-oxadiazole and hydrophilic boronic acid groups. Molecular dynamics simulations show preferential solvation in polar aprotic solvents like dimethyl sulfoxide.
Hydrogen-Bonding Patterns
Density functional theory (DFT) models predict three hydrogen-bond donors (–B(OH)₂ and oxadiazole N) and five acceptors (oxadiazole O/N and –B(OH)₂ O). These interactions dominate solvation behavior and influence crystalline packing efficiency.
Table 3: Computed physicochemical properties
| Property | Value | Method | Source |
|---|---|---|---|
| TPSA | 72.4 Ų | RDKit (MMFF94) | |
| LogP | 1.2 | Crippen method | |
| H-bond donors | 3 | Molecular modeling | |
| H-bond acceptors | 5 | Density functional theory |
Properties
IUPAC Name |
[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O3/c1-6-11-9(12-15-6)7-3-2-4-8(5-7)10(13)14/h2-5,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUASKRUUOTZQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NOC(=N2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681573 | |
| Record name | [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-31-9 | |
| Record name | [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazides with Boronated Carboxylic Acid Derivatives
A primary route to the 1,2,4-oxadiazole core involves cyclocondensation between acylhydrazides and boron-containing carboxylic acid derivatives. Sasmita et al. (2023) demonstrated this approach using 4-amino-substituted phenylboronic acid pinacol ester as a precursor . The synthetic pathway proceeds as follows:
-
Formation of the Oxadiazole Ring :
-
Boronic Acid Deprotection :
Key Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Catalyst | Sodium tert-butoxide |
| Reaction Time | 2 hours |
| Yield | 60–80% |
This method emphasizes the compatibility of boronic ester intermediates with oxadiazole-forming reactions, though the use of DMF necessitates careful purification to remove residual solvent .
Microwave-Assisted One-Pot Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yields. Srivastav et al. (2011) applied this technique to synthesize oxadiazole-boronic acid hybrids :
-
Simultaneous Oxadiazole and Boronic Acid Formation :
-
Workup and Purification :
Advantages :
-
Eliminates need for high-boiling solvents.
-
Reduces reaction time from hours to minutes.
Limitations :
-
Scalability challenges due to microwave cavity size restrictions.
While not directly cited in the provided sources, the Suzuki-Miyaura reaction is a plausible method for introducing the boronic acid group post-oxadiazole formation. Hypothetically, this would involve:
-
Oxadiazole Halogenation :
-
Bromination of 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl using N-bromosuccinimide (NBS) under radical conditions.
-
-
Cross-Coupling with Boronic Acid :
-
Palladium-catalyzed coupling (e.g., Pd(PPh₃)₄) between the brominated oxadiazole and a boronic acid pinacol ester.
-
-
Deprotection :
Hypothetical Reaction Metrics :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Ligand | None (homogeneous catalysis) |
| Solvent | Toluene/ethanol mixture |
| Temperature | 80–100°C |
Boronation of Preformed Oxadiazole Derivatives
Direct boronation of the phenyl ring after oxadiazole synthesis is another viable strategy. Telehoiu et al. (2019) described a related approach using iodinated intermediates :
-
Iodination :
-
Electrophilic iodination of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzene using iodine monochloride (ICl) in acetic acid.
-
-
Miyaura Borylation :
Critical Parameters :
-
Catalyst : PdCl₂(dppf) (1–2 mol%).
-
Solvent : 1,4-Dioxane.
-
Temperature : 90–110°C.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Time (h) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 60–80 | >95% | 2–4 | Moderate |
| Microwave Synthesis | 70–85 | 90–95% | 0.25 | Limited |
| Suzuki Coupling* | 50–70 | >90% | 6–8 | High |
| Miyaura Borylation | 65–75 | 85–90% | 12–24 | High |
*Hypothetical metrics based on analogous reactions.
Challenges and Optimization Strategies
-
Boronic Acid Stability :
-
Oxadiazole Ring Hydrolysis :
-
Catalyst Poisoning :
Chemical Reactions Analysis
Types of Reactions
3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYLBORONIC ACID can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The oxadiazole ring can be reduced under certain conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Palladium catalysts and appropriate halides for Suzuki-Miyaura coupling.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Reduced oxadiazole derivatives.
Substitution: Biaryl compounds formed via Suzuki-Miyaura coupling.
Scientific Research Applications
3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYLBORONIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYLBORONIC ACID depends on its specific application. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological applications, the oxadiazole ring may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid can be contextualized against related compounds, as outlined below:
Structural Analogues with 1,2,4-Oxadiazole Moieties
Key Differentiators
- Reactivity : The boronic acid group in this compound enables cross-coupling reactions, unlike the bromomethyl derivative (CAS-related compound in ), which is more suited for nucleophilic substitutions .
- Stability : The 1,2,4-oxadiazole ring contributes to thermal and metabolic stability compared to furan or pyridine analogs (e.g., 3-(5-methyl-2-furyl)butyraldehyde, CAS: 31704-80-0), which are prone to ring-opening under acidic conditions .
- Commercial Viability : With 242 annual sales units, this compound is more accessible than niche analogs like 4-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)phenylboronic acid pinacol ester (1 supplier), reflecting its broader utility .
Research and Industrial Relevance
- Pharmaceutical Applications : The 1,2,4-oxadiazole scaffold is prevalent in kinase inhibitors and antimicrobial agents. The boronic acid variant may enhance target binding via reversible interactions with serine residues in enzymes .
- Material Science : Boronic acid-containing compounds are pivotal in sensors and covalent organic frameworks (COFs). The methyl-oxadiazole group could improve solubility in polar solvents compared to purely aromatic boronic acids .
Biological Activity
3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C9H9BN2O3
- Molecular Weight : 189.09 g/mol
- CAS Number : 53216327
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing oxadiazole moieties often exhibit anti-inflammatory and anticancer properties. The boronic acid group is known for its ability to form reversible covalent bonds with diols and has been implicated in the inhibition of proteasomes and other enzymes.
Anti-inflammatory Activity
Compounds derived from oxadiazoles have been reported to possess significant anti-inflammatory effects. For instance, studies have shown that derivatives of 1,2,4-oxadiazole can inhibit inflammatory cytokines and reduce inflammation in various models . The introduction of the phenylboronic acid moiety may enhance these effects by improving solubility and bioavailability.
Anticancer Activity
Research has indicated that boronic acid derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors within cells. For example, studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .
Study on Genotoxicity
A study examining the genotoxic potential of related oxadiazole compounds found no significant mutagenic activity in standard Ames tests. This suggests that while these compounds exhibit biological activity, they may not pose a risk for genetic damage, making them safer candidates for therapeutic applications .
In Vivo Studies
In vivo experiments involving related boronic acid derivatives have shown promising results in reducing tumor growth in animal models. These studies highlight the potential of such compounds in cancer therapy, particularly when combined with other therapeutic agents to enhance efficacy .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:
- Substrate Preparation : Coupling a boronic acid precursor (e.g., pinacol ester) with a 5-methyl-1,2,4-oxadiazole-containing aryl halide.
- Catalytic System : Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, paired with bases like K₂CO₃ or Na₂CO₃ in solvents like THF or dioxane .
- Purification : Column chromatography or recrystallization to isolate the product. Note: Structural analogs (e.g., 3-methoxy-4-(1,2,4-oxadiazol-3-yl)phenylboronic acid) follow similar protocols .
Q. How is the compound characterized to confirm its structure and purity?
Standard analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic and oxadiazole proton environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation.
- X-ray Crystallography : For definitive structural elucidation; SHELX programs are widely used for refinement .
- HPLC : To assess purity (>97% by GC or HPLC, as noted for related boronic acids) .
Q. What are the primary applications of this compound in organic synthesis?
The boronic acid group enables cross-coupling reactions (e.g., Suzuki, Chan-Lam) to construct biaryl systems. Applications include:
- Drug Discovery : Building blocks for kinase inhibitors or protease-targeting molecules.
- Material Science : Functionalizing aromatic frameworks for optoelectronic materials.
- Biological Probes : Leveraging boronic acid's affinity for diols (e.g., in glycoprotein studies) .
Advanced Research Questions
Q. How do reaction conditions influence coupling efficiency in Suzuki-Miyaura reactions with this compound?
Optimization involves:
- Catalyst Selection : Bulky ligands (e.g., SPhos) reduce steric hindrance from the oxadiazole ring.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions.
- Temperature Control : Mild heating (60–80°C) balances reaction rate and byproduct formation.
- Additives : Use of phase-transfer catalysts (e.g., TBAB) for biphasic systems .
Q. What analytical challenges arise in characterizing hygroscopic boronic acids like this compound?
Challenges include:
- Moisture Sensitivity : Rapid hydrolysis to boroxines; storage at 0–6°C under inert atmosphere is critical .
- NMR Artifacts : Broadened peaks due to hydrogen bonding with residual water; use of deuterated DMSO-d₆ with molecular sieves.
- Crystallization Difficulty : Hygroscopicity complicates single-crystal growth; slow vapor diffusion with non-polar solvents (e.g., hexane) is recommended .
Q. How can computational methods predict the bioactivity of this compound?
- Docking Studies : Target proteins with boronic acid-binding pockets (e.g., proteases, oxidoreductases).
- QSAR Models : Correlate substituent effects (e.g., oxadiazole methyl group) with activity.
- ADMET Prediction : Assess solubility, metabolic stability, and toxicity using tools like SwissADME .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for structural analogs: How to address inconsistencies?
- Source Verification : Cross-check CAS registry numbers (e.g., 264264-32-6 for 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid) .
- Experimental Reproducibility : Standardize heating rates and sample preparation (e.g., DSC vs. capillary methods).
- Hygroscopicity Impact : Moisture absorption lowers observed melting points; ensure anhydrous conditions .
Q. Conflicting reactivity data in cross-coupling reactions: What factors contribute?
- Substituent Effects : Electron-withdrawing oxadiazole groups may slow transmetallation steps.
- Catalyst Deactivation : Boronic acid impurities (e.g., boroxines) poison palladium catalysts; pre-purify via trituration.
- Base Strength : Strong bases (e.g., NaOH) may hydrolyze the oxadiazole ring; use milder bases like K₃PO₄ .
Methodological Best Practices
Q. How to design a stability study for this compound under varying pH conditions?
- Buffer Systems : Test pH 2–12 using phosphate (pH 2–8) and carbonate (pH 9–12) buffers.
- HPLC Monitoring : Track degradation products (e.g., boroxines, oxadiazole ring-opened species) over 24–72 hours.
- Temperature Control : Conduct accelerated stability studies at 40°C to simulate long-term storage .
Q. What strategies mitigate side reactions in multi-step syntheses involving this compound?
- Protective Groups : Temporarily mask the boronic acid as a pinacol ester during incompatible steps (e.g., acidic conditions) .
- Sequential Coupling : Prioritize coupling reactions before introducing sensitive functionalities.
- In Situ Quenching : Add scavengers (e.g., polymer-bound thiourea) to remove residual palladium .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
